molecular formula C26H33FN4O3 B2959078 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide CAS No. 877632-35-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

Cat. No. B2959078
M. Wt: 468.573
InChI Key: WHOFIXWXWQXBIJ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is a useful research compound. Its molecular formula is C26H33FN4O3 and its molecular weight is 468.573. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 5-HT1A Receptor Imaging

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide and its analogs demonstrate high affinity and selectivity as antagonists or ligands for serotonin 5-HT1A receptors. These compounds are particularly interesting for developing positron emission tomography (PET) radioligands aimed at neuroimaging. This application is crucial for studying neuropsychiatric disorders, understanding receptor distributions, and assessing the effects of therapeutic interventions in conditions like depression and anxiety. Compounds such as these have shown promising results in both in vitro and in vivo tests, indicating their potential as tools for improved in vivo quantification of 5-HT1A receptors (Gonzalo García et al., 2014).

Antidepressant and Anxiolytic Activity

Derivatives of the compound have been synthesized and evaluated for their antidepressant and anxiolytic activities. The structural variations leading to novel compounds show significant activity in behavioral models like the Porsolt’s behavioral despair test and the plus maze method. These activities suggest potential applications in researching new therapeutic agents for treating mood disorders. The ability to modulate mood and anxiety through interaction with central nervous system receptors highlights the compound's relevance in psychiatric and neurological research (J. Kumar et al., 2017).

Neuroinflammation Imaging

The compound's framework has inspired the development of PET imaging agents targeting neuroinflammation markers like the colony-stimulating factor 1 receptor (CSF1R). Imaging CSF1R is an emerging strategy to assess neuroinflammation, a key feature in neurodegenerative diseases such as Alzheimer's disease. Analogous compounds showing specificity and affinity towards CSF1R in PET imaging can significantly contribute to diagnosing and monitoring the progression of neuroinflammatory conditions (H. Lee et al., 2022).

Anticancer Activity

Certain derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the compound's structural versatility and potential in cancer research. The ability to inhibit cancer cell growth or induce apoptosis in tumor cells makes these derivatives valuable in the development of new cancer therapies. Research into the compound's derivatives has opened up possibilities for targeted cancer treatments, emphasizing its importance in medicinal chemistry and oncology (Sandeep Kumar et al., 2013).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3/c27-21-8-10-22(11-9-21)30-14-16-31(17-15-30)23(24-7-4-18-34-24)19-29-26(33)25(32)28-13-12-20-5-2-1-3-6-20/h4-5,7-11,18,23H,1-3,6,12-17,19H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOFIXWXWQXBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

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